molecular formula C19H15ClN4S B2367463 2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-(p-tolyl)thiazole CAS No. 1105239-38-0

2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-(p-tolyl)thiazole

Cat. No. B2367463
CAS RN: 1105239-38-0
M. Wt: 366.87
InChI Key: BWYAZOOKTPONKR-UHFFFAOYSA-N
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Description

2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-(p-tolyl)thiazole is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Scientific Research Applications

Structural Characterization

  • The compound 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole and its derivatives have been synthesized and structurally characterized by single crystal diffraction, revealing an isostructural arrangement with triclinic symmetry (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Synthesis and Crystal Structures

Chemical Reactions and Antimicrobial Activity

  • The compound and its derivatives have been studied for their reactions with various electrophilic reagents, indicating significant antimicrobial activities, which is a crucial aspect of pharmaceutical research (Sun, Hui, Chu, & Zhang, 2000).

Enzyme Inhibition

  • Investigations into the lipase and α-glucosidase inhibition properties of derivatives of this compound have been conducted, highlighting its potential in therapeutic applications (Bekircan, Ülker, & Menteşe, 2015).

Heterocyclic Compound Synthesis

Agrochemical Research

  • Novel thiophosphoryl oximates containing thiazole and 1,2,3-triazole rings derived from this compound have been synthesized, with moderate insecticidal and fungicidal activities, indicating potential use in agrochemicals (Zhu & Shi, 2009).

Antitumor Activities

  • Derivatives of this compound have shown promising antitumor activities, suggesting its potential in cancer research and therapy (Ling, Xin, Zhong, & Jian‐xin, 2008).

Antibacterial Research

  • This compound has been used in synthesizing derivatives with significant antibacterial activity, contributing to the development of new antibacterial agents (Sun, Liang, Zhang, Wang, & Wang, 1999).

properties

IUPAC Name

2-[1-(3-chlorophenyl)-5-methyltriazol-4-yl]-4-(4-methylphenyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4S/c1-12-6-8-14(9-7-12)17-11-25-19(21-17)18-13(2)24(23-22-18)16-5-3-4-15(20)10-16/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWYAZOOKTPONKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC(=CC=C4)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-(p-tolyl)thiazole

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